7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid
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Overview
Description
7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid is a complex organic compound with the molecular formula C20H32F2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the difluoro and hydroxyl groups, followed by cyclization to form the cyclopentyl ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The difluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets and pathways. The difluoro and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
15-Hydroxy Lubiprostone D4: A similar compound with a slightly different structure and molecular weight.
15-Hydroxy Lubiprostone: Another related compound with comparable properties and applications.
Uniqueness
7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid stands out due to its unique combination of difluoro and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H34F2O5 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
7-[2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27) |
InChI Key |
PNVYHTHOCKTJCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F |
Origin of Product |
United States |
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